4-Bromo-8-methoxy-3-methyl-1H-2-benzopyran-1-one

Description

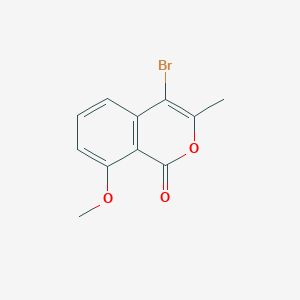

4-Bromo-8-methoxy-3-methyl-1H-2-benzopyran-1-one is a substituted benzopyran derivative characterized by a bromo group at position 4, a methoxy group at position 8, and a methyl group at position 2. The benzopyran core is a bicyclic structure consisting of a fused benzene and pyran ring system. This compound belongs to the isocoumarin family, which is known for diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

CAS No. |

112617-00-2 |

|---|---|

Molecular Formula |

C11H9BrO3 |

Molecular Weight |

269.09 g/mol |

IUPAC Name |

4-bromo-8-methoxy-3-methylisochromen-1-one |

InChI |

InChI=1S/C11H9BrO3/c1-6-10(12)7-4-3-5-8(14-2)9(7)11(13)15-6/h3-5H,1-2H3 |

InChI Key |

CXSXLJGRPGDVPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=CC=C2)OC)C(=O)O1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one typically involves the bromination of 8-methoxy-3-methyl-1H-isochromen-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane . The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), room temperature or slightly elevated temperatures.

Major Products Formed

Substitution: Formation of substituted isochromen-1-one derivatives.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of hydroxy derivatives or other reduced forms.

Scientific Research Applications

Pharmaceutical Development

4-Bromo-8-methoxy-3-methyl-1H-2-benzopyran-1-one has shown promise as a lead compound for developing new anti-inflammatory and analgesic drugs. Its biological activity is primarily linked to the inhibition of cyclooxygenase enzymes, which are vital in the inflammatory response.

Potential Applications :

- Anti-inflammatory Agents : The compound's ability to inhibit cyclooxygenase suggests it could be developed into effective anti-inflammatory medications.

- Analgesics : Due to its pain-relieving properties, it may serve as a basis for new analgesic drugs.

Anticancer Research

Research indicates that derivatives of benzopyran compounds exhibit significant antiproliferative activity against various cancer cell lines. Specifically, studies have demonstrated that this compound may inhibit the growth of certain cancer cells:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 20 | Significant reduction in viability |

| CCRF-CEM (Leukemia) | 5.2–22.2 | High percentage inhibition (81–83%) |

These findings suggest that this compound could be further explored for its anticancer potential, particularly against multi-drug resistant cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Anti-inflammatory Study : Research demonstrated that the compound effectively reduces inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Activity Study : A comparative study involving various benzopyran derivatives revealed that this compound displayed superior antiproliferative effects against breast cancer cell lines compared to other derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate the function of specific receptors, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-8-methoxy-3-methyl-1H-2-benzopyran-1-one can be contextualized against related benzopyran derivatives. Below is a systematic comparison:

Structural Analogues

Key Observations:

- Substituent Effects: Bromine at C4 (target compound) vs. bromomethyl at C4 () alters steric and electronic properties. Bromine’s electronegativity may enhance electrophilic reactivity, while bromomethyl introduces a bulky alkyl halide group .

- Methoxy Positioning: The methoxy group at C8 in the target compound differs from C4-methoxy in 8b ().

- Synthetic Yields: The target compound’s bromination step (if analogous to ) may require similar conditions (NBS/AIBN in CCl₄), though yields are unspecified. Comparatively, 8b and 8c () achieved moderate yields (50–53%) via aminomethylpropenone routes .

Physicochemical Properties

- Melting Points: 8b (125°C) and 8c (178°C) () suggest that electron-withdrawing groups (e.g., dichloro in 8c) increase melting points due to enhanced intermolecular forces. The target compound’s bromo and methoxy groups may similarly elevate its melting point relative to non-halogenated analogs .

- NMR Shifts: Methoxy groups in 8b and 8c () exhibit characteristic δ ~3.8 ppm in ¹H NMR, while bromine’s deshielding effect would downfield-shift adjacent protons in the target compound .

Biological Activity

4-Bromo-8-methoxy-3-methyl-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the benzopyran family, characterized by its unique structure that includes a bromine atom and a methoxy group. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C11H11BrO3

- Molecular Weight : 273.11 g/mol

- Structural Features : The compound features a fused benzene and pyran ring, with specific substituents that influence its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties, often linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In studies, derivatives of benzopyran have shown efficacy in reducing inflammation markers in various experimental models .

Anticancer Properties

Compounds similar to this compound have exhibited activity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Neuroprotective Activity

Coumarin derivatives, including those related to this compound, have been studied for their neuroprotective effects. They inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby potentially enhancing cognitive functions .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 6-Methoxymellein | Contains a methoxy group | Exhibits antifungal properties |

| 7-Bromo-4-hydroxycoumarin | Bromine substitution on coumarin | Known for its anticoagulant effects |

| 5-Methylisocoumarin | Methyl group instead of bromine | Displays significant cytotoxicity against cancer |

Case Study: Anti-inflammatory Activity

In a controlled study involving rat models of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha. The compound's mechanism was attributed to the inhibition of COX enzymes, leading to reduced prostaglandin synthesis .

Case Study: Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines, including breast and colon cancer. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.